molecular formula C23H22F6N4O2 B1674071 5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one CAS No. 187724-85-2

5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B1674071
CAS No.: 187724-85-2
M. Wt: 500.4 g/mol
InChI Key: ZUWHBRRBKKTMQO-ICSRJNTNSA-N
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Description

L-741671 is a compound known for its role as an antagonist of the neurokinin-1 receptor. This receptor is involved in various physiological processes, including pain perception, stress responses, and emesis (vomiting). The compound has been studied extensively for its potential therapeutic applications, particularly in the context of chemotherapy-induced nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-741671 involves multiple steps, starting with the preparation of key intermediates. One of the critical steps includes the functionalization of the piperidine nitrogen to reduce its basic nature. This is achieved by introducing a 3-oxo-1,2,4-triazol-5-yl moiety, which enhances the compound’s binding affinity to the neurokinin-1 receptor .

Industrial Production Methods: Industrial production of L-741671 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like dimethyl sulfoxide (DMSO) and other reagents to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: L-741671 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of L-741671 with modified functional groups, which can enhance its binding affinity and pharmacological properties .

Scientific Research Applications

L-741671 has a wide range of scientific research applications, including:

Mechanism of Action

L-741671 exerts its effects by binding to the neurokinin-1 receptor, thereby blocking the action of substance P, a neuropeptide involved in pain perception and emesis. This antagonistic action prevents the receptor from activating downstream signaling pathways, leading to a reduction in symptoms such as nausea and vomiting. The compound’s high affinity for the neurokinin-1 receptor makes it a potent inhibitor of these physiological processes .

Comparison with Similar Compounds

Uniqueness of L-741671: L-741671 is unique due to its high brain penetration and potent inhibition of the neurokinin-1 receptor. This makes it particularly effective in central nervous system applications, such as preventing chemotherapy-induced emesis. Its structural modifications, including the 3-oxo-1,2,4-triazol-5-yl moiety, contribute to its enhanced binding affinity and pharmacological properties .

Properties

CAS No.

187724-85-2

Molecular Formula

C23H22F6N4O2

Molecular Weight

500.4 g/mol

IUPAC Name

3-[[(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C23H22F6N4O2/c24-22(25,26)16-9-14(10-17(11-16)23(27,28)29)13-35-18-7-4-8-33(12-19-30-21(34)32-31-19)20(18)15-5-2-1-3-6-15/h1-3,5-6,9-11,18,20H,4,7-8,12-13H2,(H2,30,31,32,34)/t18-,20-/m0/s1

InChI Key

ZUWHBRRBKKTMQO-ICSRJNTNSA-N

SMILES

C1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1C[C@@H]([C@@H](N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 741671;  L-741671;  L741671;  L-741,671;  L 741,671;  L741,671; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 4
5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 5
5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Reactant of Route 6
5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one

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